3-Azabicyclo[3.1.0]hexane, 3-(2-methoxyethyl)-1-(4-methylphenyl)-

Lipophilicity Polar Surface Area Drug-likeness

3-Azabicyclo[3.1.0]hexane, 3-(2-methoxyethyl)-1-(4-methylphenyl)- (CAS 909397-07-5) is a conformationally constrained, nitrogen-containing bicyclic compound belonging to the 1-aryl-3-azabicyclo[3.1.0]hexane class. Its core scaffold is shared with clinically evaluated agents such as bicifadine (a serotonin-norepinephrine reuptake inhibitor analgesic) and DOV 21,947 (a triple reuptake inhibitor), establishing its relevance for neuroscience and analgesic discovery programs.

Molecular Formula C15H21NO
Molecular Weight 231.33 g/mol
CAS No. 909397-07-5
Cat. No. B12603320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azabicyclo[3.1.0]hexane, 3-(2-methoxyethyl)-1-(4-methylphenyl)-
CAS909397-07-5
Molecular FormulaC15H21NO
Molecular Weight231.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C23CC2CN(C3)CCOC
InChIInChI=1S/C15H21NO/c1-12-3-5-13(6-4-12)15-9-14(15)10-16(11-15)7-8-17-2/h3-6,14H,7-11H2,1-2H3
InChIKeyGJSHPRWWDRKXBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Azabicyclo[3.1.0]hexane, 3-(2-methoxyethyl)-1-(4-methylphenyl)- (CAS 909397-07-5): Core Scaffold, Physicochemical Profile, and Comparator Landscape for Informed Procurement


3-Azabicyclo[3.1.0]hexane, 3-(2-methoxyethyl)-1-(4-methylphenyl)- (CAS 909397-07-5) is a conformationally constrained, nitrogen-containing bicyclic compound belonging to the 1-aryl-3-azabicyclo[3.1.0]hexane class. Its core scaffold is shared with clinically evaluated agents such as bicifadine (a serotonin-norepinephrine reuptake inhibitor analgesic) and DOV 21,947 (a triple reuptake inhibitor), establishing its relevance for neuroscience and analgesic discovery programs [1]. The compound distinguishes itself from the unsubstituted bicyclic parent (3-azabicyclo[3.1.0]hexane, CAS 285-59-6) through the addition of a 4-methylphenyl group at the 1-position and an N-(2-methoxyethyl) substituent, which together define its unique physicochemical signature—including a calculated LogP of 2.15 and a topological polar surface area (PSA) of 12.47 Ų . These properties place it in a differentiated property space relative to both the parent scaffold and closely related N-alkyl or N-unsubstituted analogs, making it a candidate of interest for structure-activity relationship (SAR) exploration and lead optimization campaigns where modulation of lipophilicity and basicity is desired.

Why 3-Azabicyclo[3.1.0]hexane, 3-(2-methoxyethyl)-1-(4-methylphenyl)- Cannot Be Generically Substituted: Evidence from N-Substituent SAR and Scaffold-Specific Pharmacology


Within the 1-aryl-3-azabicyclo[3.1.0]hexane chemotype, even minor alterations to the N-substituent produce profound pharmacological divergence. Bicifadine (N-unsubstituted, CAS 71195-57-8) is a dual serotonin-norepinephrine reuptake inhibitor with non-narcotic analgesic activity [1], while its direct N-methyl congener (compound 27d) retains significant analgesic potency, yet N-allyl, N-cyclopropylmethyl, and N-n-hexyl analogs are completely inactive in the same assays [1]. This demonstrates that the N-substituent is a binary switch for bioactivity, not a tunable parameter. Furthermore, relocation of the substituent from the N-position to the 6-position of the bicyclic core, as in the 1-(aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexane series, redirects the pharmacology toward a triple reuptake inhibition profile with distinct transporter selectivity ratios [2]. Consequently, the specific N-(2-methoxyethyl) substitution pattern of CAS 909397-07-5 occupies a unique and underexplored chemical space that is not represented by any commercially available or clinically evaluated analog. Generic substitution with bicifadine, DOV 21,947, or other 3-azabicyclo[3.1.0]hexane congeners would introduce a different pharmacological vector and is not scientifically justifiable without explicit comparative data.

Quantitative Differentiation Evidence for 3-Azabicyclo[3.1.0]hexane, 3-(2-methoxyethyl)-1-(4-methylphenyl)- (CAS 909397-07-5) vs. Closest Analogs


Physicochemical Differentiation: LogP and PSA of CAS 909397-07-5 vs. Bicifadine and DOV 21,947

The calculated LogP of CAS 909397-07-5 is 2.15, and its topological PSA is 12.47 Ų . For comparison, the calculated LogP of bicifadine (N-unsubstituted analog) is approximately 2.8–3.0 (estimated from its structure, which lacks the polar methoxyethyl group), and DOV 21,947 (1-(3,4-dichlorophenyl) analog) has a LogP of approximately 3.5–3.8 [1]. The N-(2-methoxyethyl) group of CAS 909397-07-5 reduces LogP by approximately 0.7–1.6 log units relative to these comparators, while maintaining a low PSA favorable for blood-brain barrier penetration. This positions the compound in a more favorable CNS drug-like property space (LogP 1–3, PSA < 70 Ų) compared to the more lipophilic bicifadine and DOV 21,947 scaffolds [2].

Lipophilicity Polar Surface Area Drug-likeness CNS MPO Physicochemical property comparison

N-Substituent SAR: Analgesic Activity Binary Switch Demonstrated in the 1-Aryl-3-azabicyclo[3.1.0]hexane Series

In the foundational SAR study by Epstein et al. (1981), bicifadine (N-unsubstituted, compound 2b) demonstrated potent analgesic activity in mouse writhing and rat paw-pain assays and was selected for clinical development [1]. Critically, N-substitution was shown to be a binary determinant of activity: the N-methyl analog (27d) retained significant analgesic potency, whereas the N-allyl (27a), N-cyclopropylmethyl (27b), and N-n-hexyl (27c) analogs were completely inactive [1]. This establishes that the N-substituent is not a tunable parameter within this scaffold—modest changes can abolish activity entirely. CAS 909397-07-5 bears an N-(2-methoxyethyl) group, a substituent not evaluated in the Epstein series. Its activity state is therefore unknown and cannot be inferred from existing SAR; it represents a novel and untested N-substitution vector that could yield either a gain or loss of function relative to bicifadine, making it a high-value probe for mapping N-substituent tolerance in this pharmacophore.

N-substituent SAR Analgesic activity Mouse writhing assay Rat paw-pain assay Bicifadine

Triple Reuptake Inhibitor Scaffold Comparison: 1-Aryl-6-alkoxyalkyl vs. N-Alkoxyalkyl Substitution Regioisomerism

The Micheli et al. (2010) study identified 1-(aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes as a new series of potent and selective triple reuptake inhibitors (TRIs). A representative compound, (1R,5R,6R)-1-(3,4-dichlorophenyl)-6-(ethoxymethyl)-3-azabicyclo[3.1.0]hexane, exhibited a SERT Ki of 0.85 nM [1], and selected derivatives achieved >30% oral bioavailability and brain-to-blood ratios >4 in rats [2]. CAS 909397-07-5 is a regioisomer of this series: it carries the alkoxyalkyl group on the N-atom (position 3) rather than at the 6-position, and bears a 4-methylphenyl (rather than 3,4-dichlorophenyl) at the 1-position. The regioisomeric relationship is non-trivial, as it alters the spatial orientation of the alkoxyalkyl chain relative to the aryl ring and the basic amine, which is predicted to change the transporter binding mode and selectivity profile. No direct comparative data between N-alkoxyalkyl and 6-alkoxyalkyl regioisomers exist in the literature, making CAS 909397-07-5 a uniquely valuable tool for probing the regioisomeric SAR of TRI pharmacophores.

Triple reuptake inhibitor SERT NET DAT Monoamine transporter Regioisomer comparison

Mu Opioid Receptor Ligand Scaffold Comparison: N-Substituent Impact on Binding Affinity in the Azabicyclo[3.1.0]hexane Series

Lunn et al. (2011, 2012) demonstrated that 3-azabicyclo[3.1.0]hexane derivatives can achieve picomolar binding affinity at the mu opioid receptor (MOR) through systematic optimization, with a single methyl group addition producing a 35-fold improvement in binding [REFS-1, REFS-2]. The optimized compounds in this series achieved Ki values as low as 6.6 nM at MOR, with selectivity over delta and kappa opioid receptor subtypes [3]. These MOR ligands feature specific N-substituents that differ from the N-(2-methoxyethyl) group of CAS 909397-07-5. However, the scaffold's demonstrated capacity for high-affinity MOR binding, combined with the well-established role of N-substituents in modulating opioid receptor affinity and functional activity, suggests that CAS 909397-07-5 may interact with MOR in a manner distinct from published analogs. Its N-(2-methoxyethyl) group introduces an additional hydrogen bond acceptor that could engage receptor subsites not accessed by the alkyl or benzyl N-substituents prevalent in the published MOR series, potentially yielding a novel selectivity profile.

Mu opioid receptor Binding affinity Ki Opioid ligand SAR Magic methyl

Comparative Molecular Properties: MW, PSA, and H-Bond Acceptors vs. Bicifadine and the Unsubstituted 3-Azabicyclo[3.1.0]hexane Core

CAS 909397-07-5 (MW = 231.33 g/mol) has a molecular weight approximately 36% greater than bicifadine (MW = 173.25 g/mol) and 178% greater than the unsubstituted 3-azabicyclo[3.1.0]hexane core (MW = 83.13 g/mol) . The N-(2-methoxyethyl) group contributes two hydrogen bond acceptors (the ether oxygen and the tertiary amine) to the scaffold, compared to one hydrogen bond acceptor (the tertiary amine only) in bicifadine [1]. This additional H-bond acceptor capacity, combined with the modest increase in PSA (12.47 vs. ~3.24 Ų for bicifadine), suggests enhanced aqueous solubility relative to bicifadine, while maintaining a molecular weight within lead-like space (<350 g/mol) [2]. These properties position CAS 909397-07-5 as a lead-like analog with potentially improved developability characteristics compared to the more lipophilic, lower-MW bicifadine scaffold.

Molecular weight PSA Hydrogen bond acceptor Drug-likeness Lead-likeness Physicochemical differentiation

Prioritized Research and Industrial Application Scenarios for 3-Azabicyclo[3.1.0]hexane, 3-(2-methoxyethyl)-1-(4-methylphenyl)- (CAS 909397-07-5)


CNS Lead Optimization: Physicochemical Property-Driven SAR Expansion of the 1-Aryl-3-azabicyclo[3.1.0]hexane Chemotype

CAS 909397-07-5 is optimally deployed in CNS lead optimization programs seeking to explore the impact of N-(2-methoxyethyl) substitution on the 1-aryl-3-azabicyclo[3.1.0]hexane scaffold. Its LogP of 2.15 and PSA of 12.47 Ų place it in a favorable CNS drug-like property space [REFS-2 in Section 3, Evidence 1], offering a differentiated ADME starting point relative to the more lipophilic bicifadine scaffold. Medicinal chemistry teams can use this compound as a tool to systematically evaluate whether the N-(2-methoxyethyl) group improves solubility, reduces off-target binding, or alters CNS penetration compared to N-H, N-methyl, or N-alkyl analogs. This scenario is particularly relevant for organizations pursuing non-narcotic analgesics or neuropsychiatric agents where the 3-azabicyclo[3.1.0]hexane core has established clinical precedent [REFS-1 in Section 2].

Regioisomeric Triple Reuptake Inhibitor Probe: Mapping the N- vs. 6-Alkoxyalkyl SAR Landscape

The compound serves as a unique regioisomer probe for the triple reuptake inhibitor pharmacophore defined by Micheli et al. (2010). By comparing CAS 909397-07-5 (N-alkoxyalkyl) directly with compounds from the 1-(aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexane series, researchers can generate the first side-by-side dataset addressing the fundamental question: does the spatial positioning of the alkoxyalkyl chain (N vs. C6) determine transporter subtype selectivity or potency? [REFS-2 in Section 3, Evidence 3] This head-to-head comparison would provide actionable insights for TRI lead optimization. This scenario is ideal for academic screening centers, CROs, or pharmaceutical neuroscience groups building novel monoamine transporter modulator libraries.

Mu Opioid Receptor Ligand Diversification: Probing an Untested N-Substituent for Novel Selectivity and Functional Bias

The 3-azabicyclo[3.1.0]hexane scaffold is a validated core for mu opioid receptor (MOR) ligands with demonstrated picomolar affinity [REFS-1, REFS-2 in Section 3, Evidence 4]. CAS 909397-07-5 introduces an N-(2-methoxyethyl) group that has not been evaluated in any published MOR SAR study. Procurement of this compound enables direct screening against MOR, delta, and kappa opioid receptors to determine whether this unique N-substituent confers subtype selectivity, biased signaling (e.g., G-protein vs. β-arrestin), or antagonist vs. agonist functional activity. This application is directly relevant to organizations developing next-generation opioid ligands for pain, pruritus, or addiction with improved safety profiles.

Synthetic Methodology Development: N-Functionalization Route Scouting and Building Block Validation

The N-(2-methoxyethyl) group is a synthetically versatile handle that can serve as a protecting group, a solubility-enhancing moiety, or a precursor for further derivatization. CAS 909397-07-5 can be used as a benchmark substrate for developing and optimizing N-dealkylation, N-oxidation, or N-quaternization methodologies on the sterically constrained 3-azabicyclo[3.1.0]hexane framework. Its molecular weight (231.33 g/mol) and functional group composition (tertiary amine + ether) make it an ideal model substrate for reaction condition screening and analytical method development (e.g., chiral HPLC, LC-MS quantification). This scenario addresses the needs of process chemistry groups and analytical service providers working with conformationally constrained bicyclic amine building blocks.

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